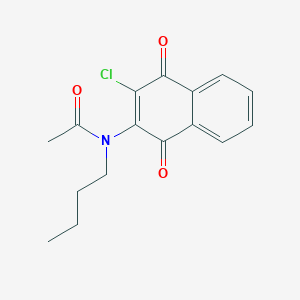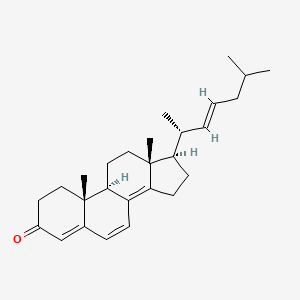
cholesta-5,7,8(14),22E-tetraen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesta-5,7,8(14),22E-tetraen-3-one is a cholestanoid compound with the molecular formula C27H38O It is a derivative of cholesterol and is characterized by its unique structure, which includes multiple double bonds and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cholesta-5,7,8(14),22E-tetraen-3-one can be synthesized through several synthetic routes. One common method involves the treatment of a steroidal 5,7-dien-3-one with 4-phenyl-1,2,4-triazoline-3,5-dione, followed by reaction with boron trifluoride-ether to yield the corresponding 4,6,8(14)-trien-3-one . Another method involves the bromination of 5α-cholest-7-en-3-one to give the corresponding 2ζ,4ζ-dibromo-derivative, followed by dehydro-bromination to produce cholesta-1,4,7-trien-3-one .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. High-speed counter-current chromatography (HSCCC) is often employed for the separation and purification of the compound from complex mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
Cholesta-5,7,8(14),22E-tetraen-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include boron trifluoride-ether, bromine, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Cholesta-5,7,8(14),22E-tetraen-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in biological processes and its presence in various organisms.
Medicine: Investigated for its potential therapeutic properties and its role in metabolic pathways.
Industry: Utilized in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of cholesta-5,7,8(14),22E-tetraen-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Cholesta-5,7,8(14),22E-tetraen-3-one can be compared with other similar compounds, such as:
Cholesta-4,6,8(14),22-tetraen-3-one: Another cholestanoid with a similar structure but different double bond positions.
Ergosta-4,6,8(14),22-tetraen-3-one: A related compound with a similar structure but different side chains.
These compounds share some chemical properties with this compound but also have unique features that make them distinct.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it an important subject of study in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
126149-90-4 |
|---|---|
Formule moléculaire |
C27H38O |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
(9R,10R,13R,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H38O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8-10,17-19,23,25H,7,11-16H2,1-5H3/b8-6+/t19-,23-,25+,26+,27-/m1/s1 |
Clé InChI |
AJRNPFZYKICTEM-AQAVSRJYSA-N |
SMILES isomérique |
C[C@H](/C=C/CC(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C |
SMILES canonique |
CC(C)CC=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


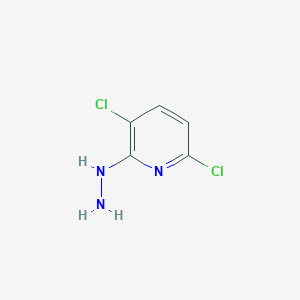
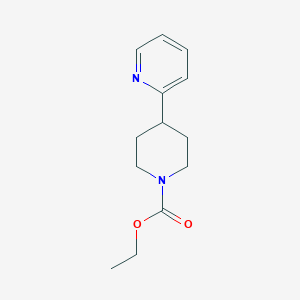
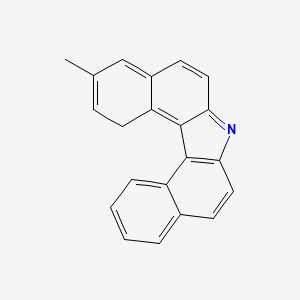
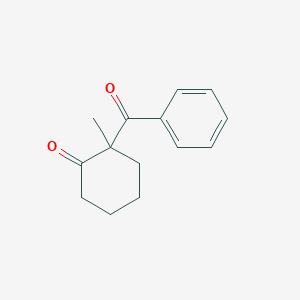
![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)

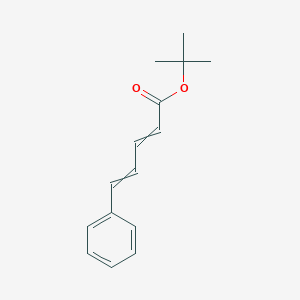
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
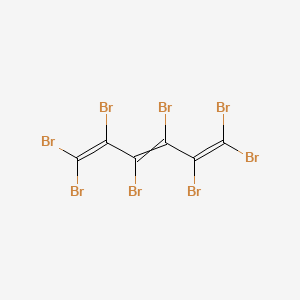
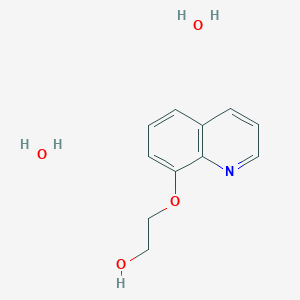
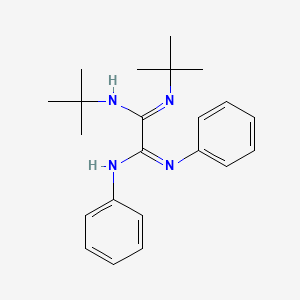
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)
